3-phenyl-7H-thieno[2,3-b]pyridin-4-one
Description
3-Phenyl-7H-thieno[2,3-b]pyridin-4-one is a bicyclic heterocyclic compound featuring a fused thiophene-pyridinone core with a phenyl substituent at the 3-position and a methyl or aryl group at the 7-position. Its synthesis typically involves reacting enaminone intermediates with diverse reagents to introduce functional groups, as demonstrated in the preparation of derivatives such as 2-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-methyl-7-phenylthieno[2,3-b]pyridin-4(7H)-one (). This scaffold is pharmacologically significant, particularly in the development of non-peptide luteinizing hormone-releasing hormone (LHRH) receptor antagonists, as seen in compounds like TAK-810 ().
Properties
Molecular Formula |
C13H9NOS |
|---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3-phenyl-7H-thieno[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C13H9NOS/c15-11-6-7-14-13-12(11)10(8-16-13)9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChI Key |
GETRYMBJQGMIRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2C(=O)C=CN3 |
Origin of Product |
United States |
Preparation Methods
Spectroscopic Techniques
X-Ray Crystallography
Single-crystal X-ray diffraction of related compounds, such as 1,1′-(3-methyl-5-(phenylamino)thiophene-2,4-diyl)diethanone, validates bond lengths and angles characteristic of fused thienopyridine systems. For 3-phenyl derivatives, analogous crystallographic data would unequivocally establish regiochemistry.
Challenges and Optimization Strategies
Regioselectivity Control
Competing pathways during cyclization may lead to isomeric byproducts. Employing bulky substituents on the enaminone precursor or low-temperature conditions can mitigate this issue.
Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
3-phenyl-7H-thieno[2,3-b]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the thieno[2,3-b]pyridine core.
Substitution: The phenyl group and other substituents can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or xylene .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thieno[2,3-b]pyridine derivatives, while substitution reactions can introduce new functional groups to the phenyl ring or the thieno[2,3-b]pyridine core.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one is its potential as an anticancer agent. Research indicates that derivatives of thieno[2,3-b]pyridines exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that these compounds can inhibit the growth of breast cancer cells (MDA-MB-231) by inducing cell cycle arrest and apoptosis through the modulation of phospholipase C-γ2 (PLC-γ2) .
Case Study: Efficacy Against Tumor Cell Lines
A virtual high-throughput screening (vHTS) identified thieno[2,3-b]pyridines as promising candidates against the NCI-60 human tumor cell line panel. The most active derivatives showed low nanomolar growth inhibition against melanoma and breast cancer cell lines .
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast) | 141 | Growth inhibition |
| MDA-MB-435 (Melanoma) | 53.9 | Significant growth reduction |
| K-562 (Leukemia) | 45.5 | Moderate growth inhibition |
Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Antagonism
Another notable application is in the development of LHRH receptor antagonists. A derivative of thieno[2,3-b]pyridine was identified as a highly potent and orally bioavailable antagonist, which effectively suppressed plasma luteinizing hormone levels in animal models . This suggests potential therapeutic applications in reproductive health and hormone-related disorders.
Case Study: Structure-Activity Relationships
The structure-activity relationship (SAR) studies revealed that modifications on the phenyl ring significantly influenced the potency of these compounds. For example, a specific hydroxyalkylamido moiety was found to enhance activity comparably to alkylureido moieties .
AMPK Activation
Thieno[2,3-b]pyridine derivatives have also been explored for their role as activators of AMP-activated protein kinase (AMPK), which is crucial in regulating cellular energy homeostasis. These compounds may be beneficial in treating metabolic disorders such as obesity and type 2 diabetes by enhancing energy expenditure and reducing lipid synthesis .
Potential Therapeutic Effects
The activation of AMPK leads to:
- Decreased fatty acid synthesis
- Increased fatty acid oxidation
- Regulation of glucose metabolism
Antimicrobial Properties
Recent studies have indicated that thieno[2,3-b]pyridine derivatives possess antimicrobial activity against various pathogens, including bacteria such as Pseudomonas aeruginosa and Escherichia coli . This opens avenues for developing new antimicrobial agents based on this scaffold.
Case Study: Inhibition Studies
A derivative showed a minimum inhibitory concentration (MIC) value of 0.21 μM against Pseudomonas aeruginosa, demonstrating significant antibacterial potential .
Mechanism of Action
The mechanism of action of 3-phenyl-7H-thieno[2,3-b]pyridin-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . The compound may also interact with other cellular targets, contributing to its diverse biological activities.
Comparison with Similar Compounds
Key Observations:
Core Structure Variations: Thieno[2,3-b]pyridin-4-one derivatives (e.g., 3-phenyl-7H) exhibit a sulfur-containing thiophene ring fused with a pyridinone, enabling π-π stacking and hydrogen bonding. Pyrano-fused systems (e.g., 8-azachromones) introduce oxygen atoms, altering electronic properties and solubility.
Substituent Effects: 3-Phenyl substitution in thieno[2,3-b]pyridin-4-one derivatives enhances lipophilicity and steric bulk, critical for receptor binding in LHRH antagonists. 7-Aryl groups (e.g., 7-phenyl) improve thermal stability, as seen in higher melting points (204–209°C) for pyrido-thieno-pyrimidinones ().
Synthetic Efficiency: Enaminone-based routes () yield 62–85% for thieno[2,3-b]pyridin-4-ones, while pyrano derivatives () achieve higher yields (89–97%) due to optimized amine substitution.
Physicochemical Properties
- Melting Points: 3-Phenyl-7H-thieno[2,3-b]pyridin-4-one derivatives (142–209°C) have lower melting points than pyrido-thieno-pyrimidinones (204–209°C), likely due to reduced crystallinity from the phenyl group.
- Solubility: Pyrano-fused derivatives () may exhibit better aqueous solubility due to oxygen atoms, whereas thieno-pyridinones are more lipophilic.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 3-phenyl-7H-thieno[2,3-b]pyridin-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of thieno-pyridinone derivatives often involves cyclization reactions using acid chlorides (e.g., 2-chlorothiophene-3-carbonyl chloride) under microwave-assisted conditions, which reduce reaction time and improve regioselectivity . For example, refluxing with 10% HCl in ethanol followed by neutralization with aqueous ammonia yields crystalline products (e.g., 86% yield for a related pyridone in ). Recrystallization in methanol or ethanol is critical for purity.
Q. What spectroscopic techniques are essential for characterizing this compound, and how are structural ambiguities resolved?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formulas, while 1H/13C NMR and DEPT spectra resolve substituent positions. For instance, 2D NMR (COSY, HSQC) distinguishes aromatic protons in fused heterocycles, as demonstrated for ethyl 2-(aryloxo)thieno[2,3-b]pyridine derivatives in . X-ray crystallography (e.g., single-crystal studies in ) provides definitive structural confirmation, with R factors <0.07 ensuring accuracy.
Q. How can solvent systems and chromatography methods be tailored to purify thieno-pyridinone derivatives effectively?
- Methodological Answer : Flash chromatography using gradients of dichloromethane (DCM)/ethyl acetate (EtOAc) or DCM/methanol separates polar byproducts. Silica gel TLC with UV visualization monitors reaction progress ( ). For stubborn impurities, preparative HPLC with C18 columns and acetonitrile/water mobile phases is recommended (as inferred from ’s supplementary protocols).
Advanced Research Questions
Q. How do substituent variations on the thieno-pyridinone core influence biological activity, and what strategies address contradictory cytotoxicity data across studies?
- Methodological Answer : Structure-activity relationship (SAR) studies show electron-withdrawing groups (e.g., nitro, chloro) at the 3-position enhance cytotoxicity against multidrug-resistant cell lines ( ). However, discrepancies in IC50 values may arise from assay conditions (e.g., incubation time, cell density). Normalizing data to positive controls (e.g., doxorubicin) and using standardized MTT protocols improve comparability .
Q. What mechanistic insights can DFT calculations provide for the cyclization steps in thieno-pyridinone synthesis?
- Methodological Answer : Density functional theory (DFT) simulations reveal transition-state energetics for intramolecular cyclization. For example, calculations on 4H-thiopyrano[2,3-b]pyridin-4-ones () show that electron-deficient aromatic rings lower activation barriers by 5–10 kcal/mol, favoring ring closure. Solvent effects (e.g., ethanol vs. dioxane) can be modeled using COSMO-RS to optimize dielectric environments .
Q. How can researchers resolve conflicting crystallographic data on hydrogen bonding patterns in thieno-pyridinone derivatives?
- Methodological Answer : Contradictions in H-bonding (e.g., N–H···O vs. C–H···O interactions) are resolved via Hirshfeld surface analysis and temperature-dependent crystallography. For instance, ’s single-crystal study at 296 K constrained H-atom parameters to refine hydrogen bond geometries (R factor = 0.069). Pairing this with IR spectroscopy identifies weak interactions missed in XRD .
Q. What strategies mitigate byproduct formation during the synthesis of this compound analogs with bulky substituents?
- Methodological Answer : Bulky substituents (e.g., 4-fluorophenyl in ) increase steric hindrance, leading to open-chain byproducts. Using microwave irradiation () accelerates reaction kinetics, favoring cyclization over side reactions. Alternatively, slow addition of reagents at 0°C minimizes dimerization, as shown for pyrano-pyridinones in .
Data Analysis and Experimental Design
Q. How should researchers design dose-response experiments to evaluate the therapeutic index of thieno-pyridinone derivatives?
- Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 μM) to capture EC50/IC50 values. Include parallel assays on healthy cell lines (e.g., HEK293) to assess selectivity. For in vivo correlation, calculate pharmacokinetic parameters (e.g., AUC, Cmax) using LC-MS/MS quantification (as inferred from ’s cytotoxicity framework).
Q. What computational tools are recommended for predicting the ADMET profiles of this compound derivatives?
- Methodological Answer : SwissADME predicts permeability (LogP <5 optimal) and CYP450 inhibition risks. For toxicity, ProTox-II identifies potential hepatotoxicity alerts based on structural fragments (e.g., thiophene rings in ). Molecular docking (AutoDock Vina) against hERG channels assesses cardiac liability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
